2-Methoxy-3-nitrophenol
Overview
Description
2-Methoxy-3-nitrophenol is an organic compound with the molecular formula C7H7NO4 It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2-methoxyphenol (guaiacol) using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield 2-methoxy-3-aminophenol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitro groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Reagents like halogens (chlorine, bromine) and sulfonating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 2-methoxy-3-aminophenol.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-Methoxy-3-nitrophenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is used in studies related to enzyme inhibition and as a model compound for understanding nitroaromatic compound metabolism.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its biological activity.
Industry: It is used in the production of agrochemicals, pigments, and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-nitrophenol involves its interaction with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The methoxy group influences the compound’s solubility and reactivity, affecting its overall biological activity. The compound can target specific enzymes and pathways, leading to various biological effects .
Comparison with Similar Compounds
- 2-Methoxy-4-nitrophenol
- 3-Methoxy-4-nitrophenol
- 2-Methoxy-5-nitrophenol
Comparison: 2-Methoxy-3-nitrophenol is unique due to the specific positioning of the methoxy and nitro groups, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different solubility, stability, and interaction with biological targets, making it a compound of particular interest in various applications .
Properties
IUPAC Name |
2-methoxy-3-nitrophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDBITFUVSELQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546594 | |
Record name | 2-Methoxy-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20734-71-8, 38886-21-4 | |
Record name | 2-Methoxy-3-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20734-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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